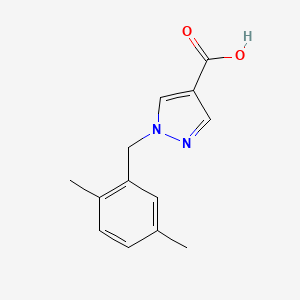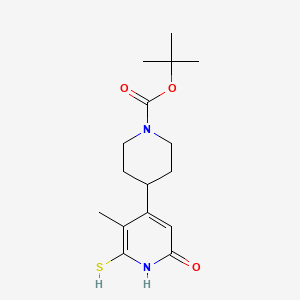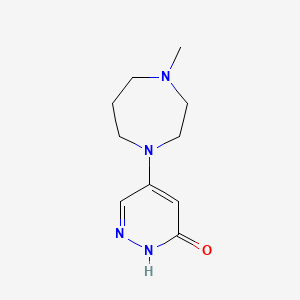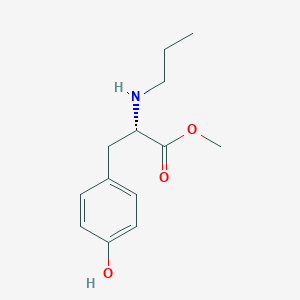
1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
“1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group . The compound also contains a benzyl group, which is an aromatic substituent derived from benzene .
Molecular Structure Analysis
The molecular structure of “1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, a benzyl group, and a carboxylic acid group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For instance, the carboxylic acid group can participate in esterification reactions with alcohols . The pyrazole ring can also undergo various substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid” would depend on its exact molecular structure. For instance, similar compounds like 2,5-Dimethylbenzoic acid have a molecular formula of C9H10O2 and an average mass of 150.174 Da .
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Analysis
- Structural and Spectral Properties : The pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the subject of combined experimental and theoretical studies. These compounds are characterized using various techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, providing detailed insights into their structural and spectral properties (Viveka et al., 2016).
Molecular Conformation and Hydrogen Bonding
- Molecular Conformation Studies : Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives highlights their complex hydrogen-bonded structures, offering insights into molecular conformations and bonding interactions. Such studies are crucial for understanding the behavior of pyrazole derivatives in various applications (Asma et al., 2018).
Functionalization Reactions
- Functionalization Reactions : Research involving the functionalization of pyrazole-3-carboxylic acid derivatives provides insights into their chemical reactivity. These studies are fundamental in developing new synthetic pathways and potential applications in various fields (Yıldırım et al., 2005).
Solid State Properties
- Solid State Characterization : Investigations into the structure and dynamic properties of simple pyrazole-4-carboxylic acids in the solid state, including polymorphism and proton transfer, are critical for understanding their behavior in solid formulations or as part of larger molecular systems (Infantes et al., 2013).
Improved Synthesis Methods
- Synthesis Improvements : Advances in the synthesis of 1H-pyrazole-4-carboxylic acid, leading to higher yields, demonstrate the ongoing efforts to optimize and refine the production methods for these compounds, which is essential for their practical application in research and industry (Dong, 2011).
Drug Design and Modeling
- In Silico Studies for Drug Design : In-depth in silico studies on pyrazole-based drug molecules, including their activities and interaction behaviors, highlight the potential of these compounds in pharmacological applications. Such computational approaches are invaluable in the early stages of drug discovery (Shubhangi et al., 2019).
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-10(2)11(5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWWFRIOXHYBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,7R,8AS)-3-butyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465498.png)
![(3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465499.png)
![1-[4-(1H-Imidazol-2-yl)benzyl]piperidine](/img/structure/B1465500.png)
![Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B1465501.png)
![(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465502.png)



![3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465507.png)

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1465512.png)